molecular formula C16H18N6O2 B14409130 Carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-02-5

Carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B14409130
CAS No.: 82586-02-5
M. Wt: 326.35 g/mol
InChI Key: OYHTZOLNNSQJLH-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step synthetic routesCommon reagents used in these reactions include amines, carbamates, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Additionally, it is used in the industry for developing new materials with unique properties .

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to carbamic acid, (5-amino-3-(4-aminophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester include other heterocyclic compounds with similar structural features, such as pyrido[3,4-b]pyrazines and related derivatives .

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82586-02-5

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl N-[5-amino-3-(4-aminophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C16H18N6O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8,17H2,1H3,(H3,18,21,22,23)

InChI Key

OYHTZOLNNSQJLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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